7-Fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine
Description
Historical Context and Significance of Pyrrolopyridines in Heterocyclic Chemistry
Pyrrolopyridines, also known as azaindoles, are a class of bicyclic heterocyclic compounds that feature a pyrrole (B145914) ring fused to a pyridine (B92270) ring. Their history in chemistry is deeply intertwined with the development of medicinal chemistry and drug discovery. nih.govnih.gov The structural resemblance of the pyrrolopyridine nucleus to purine (B94841) has made it a privileged scaffold in the design of molecules that can interact with biological systems, particularly as kinase inhibitors. nih.gov
Over the decades, research has revealed that pyrrolopyridine derivatives possess a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.gov This has cemented their importance in the field of heterocyclic chemistry, driving continuous efforts to synthesize and explore novel derivatives with enhanced or specific functionalities.
Structural Isomerism within Pyrrolopyridine Systems and the Specificity of the Pyrrolo[3,2-c]pyridine Core
The fusion of a pyrrole and a pyridine ring can result in six possible structural isomers, each with a unique arrangement of the nitrogen atom in the pyridine ring relative to the pyrrole ring. nih.govmdpi.com This isomerism is a critical determinant of the molecule's electronic properties, reactivity, and, consequently, its biological activity.
The pyrrolo[3,2-c]pyridine core, the foundational structure of the compound in focus, is one of these six isomers. Its specific arrangement of nitrogen atoms influences the electron distribution across the bicyclic system, imparting distinct chemical characteristics. Derivatives of the pyrrolo[3,2-c]pyridine scaffold have been investigated for various therapeutic applications, including their potential as FMS kinase inhibitors for the treatment of cancer and arthritis. nih.gov
| Pyrrolopyridine Isomer | Systematic Name |
| 4-Azaindole | 1H-Pyrrolo[3,2-b]pyridine |
| 5-Azaindole | 1H-Pyrrolo[3,2-c]pyridine |
| 6-Azaindole | 1H-Pyrrolo[2,3-c]pyridine |
| 7-Azaindole (B17877) | 1H-Pyrrolo[2,3-b]pyridine |
| 2-Azaizoindole | 2H-Pyrrolo[3,4-c]pyridine |
| 5-Azaizoindole | 5H-Pyrrolo[3,4-b]pyridine |
Rationale for Strategic Halogenation (Fluoro and Iodo) in the Pyrrolo[3,2-c]pyridine Framework for Advanced Chemical Investigations
The introduction of halogen atoms into a molecular scaffold is a well-established strategy in medicinal chemistry and materials science to modulate a compound's properties. nbinno.comsigmaaldrich.com The specific choice of fluorine and iodine in 7-Fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine is a deliberate one, aimed at leveraging the unique characteristics of each halogen. byjus.com
Iodine Substitution: The iodine atom at the 3-position of the pyrrole ring serves a different but equally important purpose. The carbon-iodine bond is relatively weak and, therefore, highly amenable to a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, and Heck couplings). nbinno.com This makes the iodo-substituted position a versatile handle for introducing a wide range of functional groups, enabling the synthesis of a diverse library of derivatives for further investigation. This strategic placement allows for the exploration of structure-activity relationships by systematically modifying this part of the molecule.
In essence, the dual halogenation of the pyrrolo[3,2-c]pyridine core in this compound creates a valuable and versatile chemical entity. It combines the inherent biological relevance of the pyrrolopyridine scaffold with the property-enhancing effects of fluorine and the synthetic utility of iodine, making it a powerful tool for chemical research and discovery.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FIN2/c8-5-2-10-1-4-6(9)3-11-7(4)5/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNIQQCSVDCRSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CN=CC(=C2N1)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 7 Fluoro 3 Iodo 1h Pyrrolo 3,2 C Pyridine and Its Structural Analogs
Strategies for Constructing the Pyrrolo[3,2-c]pyridine Core
The assembly of the pyrrolo[3,2-c]pyridine scaffold is a foundational step in the synthesis of the target compound. Chemists have devised several innovative approaches to build this heterocyclic system efficiently.
Classical and Modified Annulation Reactions for Pyrrolo[3,2-c]pyridine Synthesis (e.g., Madelung, Fischer-type)
Classical indole (B1671886) synthesis methods have been adapted for the creation of azaindoles, including the pyrrolo[3,2-c]pyridine core. The Madelung synthesis, which typically involves the intramolecular cyclization of an N-phenylalkanamide, and the Fischer indole synthesis, proceeding through the rearrangement of a phenylhydrazone, serve as conceptual blueprints for constructing the pyrrole (B145914) ring onto a pre-existing pyridine (B92270) structure. researchgate.netrsc.org Modifications of these methods are often necessary to accommodate the electronic properties of the pyridine ring and to control regioselectivity. researchgate.net For instance, a modified Madelung approach might involve the cyclization of an appropriately substituted 3-amino-4-picoline derivative to form the pyrrole ring.
Domino and Multi-Component Reaction Approaches for the Pyrrolo[3,2-c]pyridine Scaffold
Modern synthetic chemistry often favors domino and multi-component reactions (MCRs) for their efficiency and atom economy in constructing complex molecules from simple precursors in a single operation. epfl.ch These approaches have been successfully applied to the synthesis of the pyrrolo[3,2-c]pyridine scaffold. epfl.chnih.govchemscene.com
A notable example is a three-component domino process that can lead to the formation of pyrrolopyridines. epfl.ch Such reactions can rapidly generate molecular diversity and are amenable to high-throughput synthesis. epfl.ch Isocyanide-based multicomponent reactions have also proven to be powerful tools for the rapid construction of various nitrogen-containing heterocycles, including complex polycyclic systems related to the pyrrolo[3,2-c]pyridine core. beilstein-journals.org These reactions often proceed with high diastereoselectivity, affording structurally complex molecules in good yields. beilstein-journals.org Another innovative approach involves a synergetic copper/zinc-catalyzed one-step annulation reaction of 2-amino (hetero)arylnitriles with ynamide-derived buta-1,3-diynes to produce 1H-pyrrolo[3,2-c]quinoline-2,4-diamine derivatives, demonstrating the utility of metal catalysis in forging this heterocyclic system. rsc.org
Regioselective Introduction of Halogen Substituents on the Pyrrolo[3,2-c]pyridine System
Once the pyrrolo[3,2-c]pyridine core is assembled, the next critical step is the precise installation of halogen substituents. The distinct electronic nature of the pyridine and pyrrole rings dictates the strategies for regioselective halogenation.
Specific Fluorination Methods for the Pyridine Ring of Pyrrolopyridines
Introducing a fluorine atom onto the pyridine ring of a pyrrolopyridine system requires specific fluorination methods due to the electron-deficient nature of the pyridine ring. mdpi.com General strategies for the fluorination of aromatic and heteroaromatic rings include nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed fluorination. mdpi.comrsc.org For a pyrrolo[3,2-c]pyridine system, a plausible route to introduce a fluorine at the 7-position could involve an SNAr reaction on a precursor bearing a suitable leaving group, such as a chlorine or nitro group, at that position. The presence of the fused pyrrole ring can influence the reactivity of the pyridine moiety, and conditions must be carefully optimized. Late-stage fluorination has become an important strategy in medicinal chemistry to enhance the pharmacological properties of molecules. rsc.org
Directed Iodination Strategies at the C-3 Position of the Pyrrole Moiety (e.g., using N-iodosuccinimide)
The pyrrole ring of the pyrrolo[3,2-c]pyridine system is generally more electron-rich than the pyridine ring, making it more susceptible to electrophilic substitution. The C-3 position of 7-azaindoles is known to be the preferred site for electrophilic attack, including halogenation. rsc.org
A common and effective reagent for the regioselective iodination of electron-rich heterocycles is N-iodosuccinimide (NIS). researchgate.netdntb.gov.ua The reaction typically proceeds under mild conditions and offers high regioselectivity for the C-3 position of the pyrrole moiety. rsc.org The use of NIS in trifluoroacetic acid is a well-established method for the iodination of a variety of aromatic compounds. dntb.gov.ua For the synthesis of 3-iodo-1H-pyrrolo[3,2-c]pyridine and its analogs, treatment of the corresponding 1H-pyrrolo[3,2-c]pyridine with NIS would be the method of choice to install the iodine atom at the desired position. mdpi.comsemanticscholar.orgchemrxiv.org
Sequential Halogenation and Orthogonal Reactivity Considerations in Pyrrolopyridine Synthesis
The synthesis of a di-halogenated compound like 7-Fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine necessitates a carefully planned sequence of halogenation steps, taking into account the differing reactivity of the two rings and the directing effects of the substituents.
A logical synthetic sequence would involve the construction of the 7-fluoro-1H-pyrrolo[3,2-c]pyridine intermediate first. This could be achieved by starting with a fluorinated pyridine precursor and then building the pyrrole ring, or by fluorinating the pre-formed pyrrolo[3,2-c]pyridine scaffold. Subsequently, the C-3 iodination of the 7-fluoro derivative would be carried out using an electrophilic iodinating agent like NIS.
The concept of orthogonal reactivity is crucial. The conditions used for the C-3 iodination must be mild enough not to affect the C-F bond at the 7-position. Conversely, the fluorination step should not interfere with other functional groups that might be present on the molecule. The order of these halogenation steps is critical for a successful synthesis. For instance, attempting to introduce the fluorine via a nucleophilic substitution reaction after the iodine is in place could potentially lead to undesired side reactions. Therefore, a thorough understanding of the reactivity of the pyrrolopyridine system is essential for devising a successful synthetic route.
Below is an interactive data table summarizing the synthetic strategies:
| Synthetic Step | Methodology | Key Reagents/Conditions | Target Moiety | References |
| Core Construction | Modified Madelung/Fischer-type Annulation | Cyclization of substituted aminopyridines | Pyrrolo[3,2-c]pyridine | researchgate.net, rsc.org |
| Core Construction | Domino/Multi-Component Reactions | Allylamine, aldehyde, α-isocyanoacetamide | Pyrrolo[3,2-c]pyridine | epfl.ch |
| Core Construction | Metal-Catalyzed Annulation | 2-Amino(hetero)arylnitriles, ynamide-diynes, Cu/Zn catalyst | Pyrrolo[3,2-c]pyridine | rsc.org |
| Fluorination | Nucleophilic Aromatic Substitution (SNAr) | Fluoride source (e.g., KF), precursor with leaving group | 7-position of Pyridine Ring | mdpi.com, rsc.org |
| Iodination | Electrophilic Aromatic Substitution | N-Iodosuccinimide (NIS) | 3-position of Pyrrole Ring | mdpi.com, semanticscholar.org, chemrxiv.org, rsc.org |
Post-Synthetic Functionalization of Halogenated Pyrrolo[3,2-c]pyridines
The presence of halogen substituents, such as fluorine and iodine, on the pyrrolo[3,2-c]pyridine core provides valuable handles for a variety of post-synthetic modifications. The differential reactivity of these halogens in metal-catalyzed reactions allows for selective and sequential functionalization, enabling the synthesis of a diverse range of derivatives.
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been extensively used for the derivatization of halogenated heterocycles. wikipedia.orgnih.gov In the context of this compound, the significant difference in reactivity between the carbon-iodine and carbon-fluorine bonds under palladium catalysis is a key feature for selective functionalization. The C-I bond is substantially more reactive towards oxidative addition to a palladium(0) complex, which is the initial step in most cross-coupling catalytic cycles. nih.gov This allows for selective reactions at the 3-position while leaving the 7-fluoro substituent intact for potential subsequent transformations.
The Sonogashira coupling , which involves the coupling of a terminal alkyne with an aryl or vinyl halide, is a widely used method for introducing alkynyl moieties into heterocyclic systems. wikipedia.org This reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.org For a substrate like this compound, a Sonogashira reaction would be expected to proceed selectively at the 3-position to yield 7-fluoro-3-(alkynyl)-1H-pyrrolo[3,2-c]pyridine derivatives. The reaction conditions are generally mild and tolerate a variety of functional groups on the alkyne coupling partner. soton.ac.uk
The Suzuki-Miyaura coupling is another cornerstone of palladium-catalyzed cross-coupling, enabling the formation of biaryl structures through the reaction of an organoboron compound with a halide. nih.gov Research has demonstrated the successful application of the Suzuki coupling for the functionalization of the pyrrolo[3,2-c]pyridine scaffold. For instance, a study on the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines utilized a Suzuki cross-coupling reaction between a 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate and various arylboronic acids. nih.gov This reaction was effectively catalyzed by tetrakis(triphenylphosphine)palladium(0) in the presence of a base like potassium carbonate. nih.gov This example highlights the feasibility of functionalizing the pyridine ring of the pyrrolo[3,2-c]pyridine core via Suzuki coupling. Given the higher reactivity of the C-I bond compared to the C-Br bond, a Suzuki coupling on this compound would be expected to proceed with high selectivity at the 3-position.
Beyond palladium, other transition metals can also mediate the functionalization of halogenated pyrrolopyridines. Iron-catalyzed cross-coupling reactions, for example, have been employed for the reaction of Grignard reagents with 4-chloro-pyrrolo-[3,2-c]quinoline, a related fused heterocyclic system.
In recent years, there has been a growing interest in developing metal-free coupling reactions to avoid the cost and potential toxicity of transition metal catalysts. One such approach is the metal-free C-H arylation. For instance, a method for the meta-selective arylation of pyridines has been developed using a diaryliodonium salt, proceeding through a Zincke intermediate. nih.gov While direct application to this compound has not been reported, such methods could offer alternative pathways for the introduction of aryl groups onto the pyridine ring of the scaffold.
Protecting Group Strategies in Complex Pyrrolo[3,2-c]pyridine Synthesis
In the multi-step synthesis of complex molecules containing the pyrrolo[3,2-c]pyridine core, the use of protecting groups for the pyrrole nitrogen is often necessary. The choice of the protecting group is crucial as it must be stable under the conditions of subsequent reactions and readily removable at a later stage.
The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a commonly used protecting group for the pyrrole nitrogen in the synthesis of azaindole derivatives. ntnu.no It is known for its stability under a variety of reaction conditions, including palladium-catalyzed cross-coupling reactions. However, the deprotection of the SEM group can sometimes be challenging. For example, in the synthesis of certain 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, the final SEM deprotection step was found to be problematic, leading to the formation of side products due to the release of formaldehyde. ntnu.no This highlights the importance of carefully selecting the protecting group and optimizing the deprotection conditions to ensure the successful synthesis of the target molecule.
Asymmetric Synthesis Approaches to Chiral Pyrrolo[3,2-c]pyridine Derivatives
One approach involves the asymmetric C-H functionalization of the pyridine ring. For instance, palladium-catalyzed enantioselective allylation of dihydropyridines, generated in situ from pyridines, has been reported. This method could potentially be adapted to introduce chiral substituents onto the pyridine portion of the pyrrolo[3,2-c]pyridine core. Another strategy could involve the asymmetric synthesis of a chiral side chain that is subsequently attached to the heterocyclic core via one of the cross-coupling reactions mentioned earlier.
Chemical Reactivity and Reaction Mechanisms of 7 Fluoro 3 Iodo 1h Pyrrolo 3,2 C Pyridine
Electrophilic Aromatic Substitution Patterns on the Pyrrolo[3,2-c]pyridine Ring System
Electrophilic aromatic substitution (EAS) on the pyrrolo[3,2-c]pyridine scaffold is highly regioselective, influenced by the intrinsic properties of the two heterocyclic rings. The pyrrole (B145914) moiety is an electron-rich π-excessive system, making it significantly more reactive towards electrophiles than the electron-deficient π-deficient pyridine (B92270) ring. researchgate.netvaia.com
The pyrrole portion of the molecule is the primary site for electrophilic attack. Theoretical studies on the parent 7-azaindole (B17877) (1H-pyrrolo[2,3-b]pyridine) system, a close isomer, indicate that the carbon atom at the C-3 position has the highest electron density, making it the most favorable site for electrophilic substitution. researchgate.net In the case of 7-fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine, this highly reactive C-3 position is already substituted with an iodine atom. This pre-functionalization blocks direct electrophilic attack at C-3 and channels it towards other positions, or more commonly, the iodine itself is introduced via an electrophilic iodination step on a C-3 unsubstituted precursor.
The pyrrole nitrogen (N-1) possesses a lone pair of electrons that contributes to the aromaticity of the ring. While it can be protonated under strongly acidic conditions, it is also susceptible to reaction with various electrophiles. Deprotonation with a suitable base generates a pyrrolide anion, which can readily undergo N-alkylation or N-acylation. The choice of metal counter-ion and solvent can influence whether the reaction occurs at the nitrogen or a carbon atom. wikipedia.org
In unsubstituted pyrroles, electrophilic attack occurs preferentially at the C-2 (α) position due to the formation of a more stabilized carbocation intermediate with three resonance structures. quora.com For the pyrrolo[3,2-c]pyridine system, after the C-3 position, the C-2 position would be the next most likely site for substitution on the pyrrole ring, assuming the C-3 position were available.
The pyridine ring is inherently less reactive towards electrophilic aromatic substitution than benzene. vaia.com This is due to the electron-withdrawing inductive effect of the electronegative nitrogen atom, which reduces the electron density of the ring carbons. vaia.comechemi.com Furthermore, under the acidic conditions often used for EAS, the pyridine nitrogen can be protonated, further deactivating the ring to a significant degree. researchgate.net Electrophilic attack on the pyridine ring, when it does occur, generally favors the C-3 position (meta to the nitrogen) as this avoids placing a positive charge on the nitrogen in the resonance structures of the intermediate carbocation. quora.com
In this compound, the reactivity of the pyridine moiety is modulated by two key factors: the fused electron-donating pyrrole ring and the C-7 fluoro substituent.
Fused Pyrrole Ring: The electron-donating nature of the pyrrole ring can partially offset the deactivating effect of the pyridine nitrogen, making the pyridine carbons slightly more susceptible to electrophilic attack than in pyridine itself.
Fluoro Substituent: The fluorine atom at C-7 exerts a dual electronic effect. It is strongly electron-withdrawing through its inductive effect (-I), which deactivates the ring towards electrophilic attack. echemi.com Simultaneously, it is electron-donating through resonance (+R) by sharing its lone pairs with the ring, directing incoming electrophiles to the ortho and para positions. echemi.com In this system, the position ortho to the fluorine is C-6, and the para position is C-4.
Iodo Substituent: The iodine at C-3 on the pyrrole ring will have a minor electronic influence on the distal pyridine ring, primarily acting as a weak deactivating group.
Nucleophilic Displacement Reactions of Halogen Substituents in Pyrrolopyridines (e.g., C-7 Fluoro, C-3 Iodo)
The halogen substituents at the C-7 and C-3 positions exhibit markedly different reactivities towards nucleophilic displacement, owing to their location on electron-deficient and electron-rich rings, respectively.
C-7 Fluoro Group: The fluorine atom is attached to the electron-deficient pyridine ring. Its position is ortho to the ring nitrogen, which strongly activates it toward nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitrogen atom helps to stabilize the negative charge of the intermediate Meisenheimer complex formed during the reaction. Fluorine is an excellent leaving group in SNAr reactions, often being more reactive than other halogens. Therefore, the C-7 fluoro group is expected to be readily displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates, to generate diverse 7-substituted pyrrolo[3,2-c]pyridine derivatives.
C-3 Iodo Group: The iodine atom is attached to the electron-rich pyrrole ring. This environment is not conducive to standard SNAr reactions, which require an electron-deficient aromatic system. However, the carbon-iodine bond is a key functional handle for a vast array of transition-metal-catalyzed cross-coupling reactions. Iodine is an excellent leaving group in these processes due to the relatively weak C-I bond. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Common reactions include:
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups. eurekaselect.com
Heck Coupling: Reaction with alkenes.
Stille Coupling: Reaction with organostannanes. eurekaselect.com
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
These coupling reactions represent the primary pathway for the "displacement" of the iodo group at the C-3 position.
Directed Ortho Metalation and Subsequent Electrophilic Trapping in Halogenated Pyrrolopyridine Chemistry
Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching the resulting aryllithium intermediate with an electrophile. organic-chemistry.orgwikipedia.org
For this compound, several factors influence the outcome of a potential DoM reaction:
Directing Groups: The molecule contains multiple potential directing groups. The acidic N-H proton of the pyrrole ring can be removed to form an N-anion, which can direct lithiation to the C-2 position. The pyridine nitrogen (N-5) can also act as a DMG, directing metalation to the C-4 or C-6 positions.
Lithium-Halogen Exchange: A significant competing reaction is lithium-halogen exchange. The reaction between an organolithium reagent and an aryl iodide is typically very fast, often occurring more rapidly than deprotonation, even at low temperatures. uwindsor.ca Therefore, treatment of this compound with a reagent like n-butyllithium or sec-butyllithium (B1581126) would be expected to lead predominantly to rapid lithium-iodine exchange at the C-3 position, forming the 3-lithio-7-fluoro-1H-pyrrolo[3,2-c]pyridine intermediate. This intermediate could then be trapped with an electrophile to introduce a new substituent at C-3. In contrast, lithium-fluorine exchange is much slower and generally does not compete effectively. uwindsor.ca
Given the high propensity for lithium-iodine exchange, selectively achieving deprotonation at other sites via a classical DoM mechanism would be challenging. The most probable outcome of reacting this compound with an alkyllithium reagent is the formation of the 3-lithiated species, which serves as a valuable precursor for C-3 functionalization.
Ring Expansion and Rearrangement Reactions of Pyrrolo[3,2-c]pyridines
Ring expansion and rearrangement reactions provide pathways to novel heterocyclic scaffolds from existing ring systems. While specific examples for the this compound skeleton are not extensively documented, related transformations in pyridine and indole (B1671886) chemistry suggest potential reactivity patterns.
One known reaction type is the acid-catalyzed transformation of related fused systems. For instance, certain tetrahydrofuro[3,2-c]pyridines can undergo acid-catalyzed ring-opening and subsequent re-cyclization. nih.gov It is conceivable that under specific thermal or acidic conditions, the pyrrolo[3,2-c]pyridine core could undergo rearrangements, although this would likely require significant activation.
Another relevant area involves skeletal rearrangements of pyridinium (B92312) salts. The Zincke reaction, for example, involves the ring-opening of a pyridinium salt by an amine to form a Zincke imine, which can then be used to construct new heterocycles. nih.govchemrxiv.org While not a direct rearrangement of the parent heterocycle, it demonstrates the potential for ring-opening/ring-closing sequences to afford rearranged products.
More recently, photo-promoted ring contraction reactions of pyridines to afford pyrrolidine (B122466) derivatives have been developed, representing a skeletal editing strategy. nih.gov This type of transformation highlights the possibility of using photochemical energy to induce profound structural changes in the pyridine portion of the molecule.
Photochemical and Thermal Reactivity Profiles of Halogenated Pyrrolopyridine Systems
The photochemical and thermal reactivity of this compound is influenced by the aromatic rings and the carbon-halogen bonds.
Photochemical Reactivity: Aromatic iodides are known to be photolabile. The carbon-iodine bond is significantly weaker than carbon-fluorine or carbon-hydrogen bonds, and it can undergo homolytic cleavage upon irradiation with UV light. This generates an aryl radical and an iodine radical. The resulting aryl radical at the C-3 position could then participate in various reactions, such as hydrogen abstraction from the solvent, dimerization, or intramolecular cyclization if a suitable tether is present. This photochemical dehalogenation is a common reaction for aryl iodides. The C-F bond, in contrast, is much stronger and generally stable to photochemical cleavage under standard conditions. Photochemical reactions can also induce rearrangements or ring contractions in heterocyclic systems, as noted in section 3.4. nih.govunl.pt
Thermal Reactivity: The pyrrolo[3,2-c]pyridine scaffold is a stable aromatic system and is expected to exhibit good thermal stability. The primary point of thermal sensitivity would again be the relatively weak C-I bond. At elevated temperatures, thermal decomposition could be initiated by the cleavage of this bond. In the presence of suitable reagents, thermally induced reactions could occur. For example, palladium-catalyzed cross-coupling reactions are thermally driven processes, though they operate at temperatures well below the decomposition point of the molecule itself. Without specific catalysts or reagents, the compound is likely to be stable to moderate heating.
Computational and Theoretical Investigations of 7 Fluoro 3 Iodo 1h Pyrrolo 3,2 C Pyridine
Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to elucidating the electronic structure of 7-Fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine. These calculations provide insights into how the introduction of fluorine and iodine atoms modifies the electron distribution across the pyrrolo[3,2-c]pyridine scaffold. The high electronegativity of the fluorine atom at the 7-position is expected to withdraw electron density from the pyridine (B92270) ring, while the larger, more polarizable iodine atom at the 3-position influences the electronic environment of the pyrrole (B145914) ring.
A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govjoaquinbarroso.com The energy and distribution of these orbitals are critical determinants of a molecule's chemical reactivity and its electronic absorption properties. joaquinbarroso.comschrodinger.com For this compound, the HOMO is anticipated to be localized primarily on the electron-rich pyrrole ring, influenced by the iodine atom. Conversely, the LUMO is expected to be distributed across the more electron-deficient pyridine portion of the scaffold, influenced by the fluorine atom.
The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial parameter for assessing the molecule's kinetic stability and reactivity. nih.gov A smaller gap generally implies higher reactivity. nih.gov DFT calculations can precisely predict this gap, providing a quantitative measure of the molecule's electronic stability.
| Parameter | Expected Influence of Substituents | Rationale |
| Electron Density on Pyridine Ring | Decreased | The highly electronegative fluorine atom at C7 acts as a strong electron-withdrawing group. |
| Electron Density on Pyrrole Ring | Modified | The iodine atom at C3 introduces polarizability and can participate in halogen bonding, altering local electron density. |
| HOMO Localization | Primarily on the pyrrole moiety and iodine atom | The pyrrole ring is inherently electron-rich, and the p-orbitals of iodine contribute significantly to the highest occupied orbitals. |
| LUMO Localization | Primarily on the pyridine moiety | The electron-withdrawing fluorine atom lowers the energy of orbitals on the pyridine ring, making it the likely location for the LUMO. |
| HOMO-LUMO Gap | Narrowed compared to the unsubstituted scaffold | Halogen substitution, particularly with differing electronic effects, often reduces the energy gap, suggesting increased reactivity. |
Conformational Analysis and Tautomerism Studies of the Pyrrolo[3,2-c]pyridine Scaffold
The bicyclic nature of the pyrrolo[3,2-c]pyridine scaffold imparts significant rigidity, and the core structure is expected to be largely planar. researchgate.net Computational geometry optimization can confirm this planarity and provide precise bond lengths and angles, which are influenced by the steric and electronic effects of the halogen substituents. nih.gov
A more complex structural question for this scaffold is the potential for tautomerism. Azaindoles, the parent class of pyrrolopyridines, are known to exist in different tautomeric forms depending on the position of the pyrrolic proton. nih.govresearchgate.net For 1H-pyrrolo[3,2-c]pyridine, the proton resides on the pyrrole nitrogen (N1). However, a tautomer where the proton migrates to the pyridine nitrogen (N5) is conceivable.
Quantum chemical calculations can be employed to determine the relative energies of these tautomers in the gas phase and in various solvents using continuum solvation models like the Polarizable Continuum Model (PCM). nih.gov Such studies on related azaindoles have shown that the N1-H tautomer is typically more stable in the ground state, but the relative stability can be influenced by the solvent environment and electronic substitution. nih.govbeilstein-journals.org For this compound, the electron-withdrawing fluorine atom at C7 would likely decrease the basicity of the adjacent pyridine nitrogen (N5), further favoring the N1-H tautomer.
| Tautomer | Description | Expected Relative Stability |
| 1H-pyrrolo[3,2-c]pyridine | Proton is located on the pyrrole nitrogen (N1). | More stable |
| 5H-pyrrolo[3,2-c]pyridine | Proton has migrated to the pyridine nitrogen (N5). | Less stable |
Molecular Dynamics Simulations to Understand Intra- and Intermolecular Interactions
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound and its interactions with its environment, such as water molecules or a protein binding pocket, over time. nih.govsemanticscholar.org These simulations can reveal preferred solvation patterns and key non-covalent interactions that govern the molecule's behavior in a biological context.
Of particular interest are the intermolecular interactions involving the halogen atoms. The iodine atom at the 3-position is a potential halogen bond donor. researchgate.net Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, which plays a significant role in molecular recognition and drug design. nih.gov MD simulations can explore the geometry and strength of potential halogen bonds between the iodine and acceptors like carbonyl oxygens or aromatic rings in a protein.
Simultaneously, the fluorine atom, along with the nitrogen atoms of the bicyclic system, can act as hydrogen bond acceptors. MD simulations can map the hydration shell around the molecule, identifying stable water-molecule orientations and the dynamics of hydrogen bond formation and breakage. nih.gov
| Interaction Type | Potential Donor(s) | Potential Acceptor(s) | Significance |
| Halogen Bonding | Iodine at C3 | Protein backbone/side-chain carbonyls, aromatic rings | Provides specificity and enhances binding affinity to biological targets. |
| Hydrogen Bonding | N-H of pyrrole ring | Water, protein acceptors | Key interaction for solubility and molecular recognition. |
| Hydrogen Bonding | Water, protein donors (e.g., -OH, -NH) | Fluorine at C7, Pyrrole N1, Pyridine N5 | Dictates solvation properties and specific interactions within a binding site. |
| π-π Stacking | Pyrrolo[3,2-c]pyridine ring system | Aromatic residues in a protein (e.g., Phe, Tyr, Trp) | Contributes to the overall stability of ligand-protein complexes. |
Computational Predictions of Reactivity and Mechanistic Pathways for Halogenated Pyrrolopyridines
Computational methods are invaluable for predicting the chemical reactivity of this compound. By calculating the molecular electrostatic potential (MEP) surface, regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic) can be visualized. The nitrogen atoms and the pyrrole ring are expected to be nucleophilic sites, while the carbon atoms attached to the halogens and regions near the fluorine atom are likely to be electrophilic.
Furthermore, the iodine at the C3 position is a versatile functional handle for synthetic transformations, most notably in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). DFT calculations can be used to model the entire catalytic cycle for such reactions. rsc.orgnih.gov By calculating the energies of intermediates and transition states, researchers can understand the reaction mechanism, predict the feasibility of a proposed transformation, and rationalize the observed regioselectivity. researchgate.net This predictive power can guide synthetic efforts, saving significant time and resources.
| Molecular Site | Predicted Reactivity | Rationale | Potential Reactions |
| C3-Iodine | Electrophilic carbon, leaving group | The C-I bond is polarized and relatively weak, making it susceptible to oxidative addition in catalytic cycles. | Suzuki, Sonogashira, Heck, and other Pd-catalyzed cross-coupling reactions. |
| Pyridine Ring | Susceptible to nucleophilic aromatic substitution | The electron-withdrawing effect of the fluorine atom and the pyridine nitrogen activates the ring towards nucleophilic attack. | SNAr reactions. |
| Pyrrole N-H | Acidic proton | The proton on the nitrogen can be removed by a base. | Deprotonation followed by alkylation or arylation. |
| Pyrrole Ring | Susceptible to electrophilic substitution | The pyrrole ring is an electron-rich aromatic system. | Halogenation, nitration (though reactivity is modulated by the existing substituents). |
In Silico Screening and Scaffold Prioritization for Chemical Probe Design
The this compound scaffold is an attractive starting point for the design of chemical probes and potential drug candidates, particularly kinase inhibitors, due to its structural similarity to other biologically active heterocycles. nih.govmdpi.com In silico screening methods can rapidly evaluate virtual libraries of derivatives based on this scaffold against specific biological targets.
Molecular docking is a primary tool used to predict the binding mode and affinity of a ligand within the active site of a protein. For the pyrrolo[3,2-c]pyridine scaffold, docking studies could explore how the molecule or its derivatives fit into the ATP-binding site of a target kinase. The N-H group and pyridine nitrogen can act as key hydrogen bond donors and acceptors, mimicking the interactions of the adenine core of ATP. The fluorine and iodine atoms provide vectors for further modification to enhance potency and selectivity by forming specific interactions with the protein pocket. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies can also be performed once initial biological data is available for a series of analogues. beilstein-journals.orgnih.gov QSAR models correlate variations in chemical structure with changes in biological activity to identify the key physicochemical properties that drive potency. nih.gov This information guides the rational design of new compounds with improved properties, prioritizing the most promising candidates for synthesis.
| In Silico Technique | Application for Scaffold Prioritization | Expected Outcome |
| Molecular Docking | Predict binding poses and estimate binding affinities of virtual derivatives against a target protein (e.g., a kinase). | Identification of derivatives with favorable interactions (e.g., hydrogen bonds, halogen bonds) and high predicted affinity. |
| Pharmacophore Modeling | Build a 3D model of the essential features required for biological activity based on known active compounds. | A template to screen for novel derivatives that match the required steric and electronic features for activity. |
| QSAR Analysis | Develop a statistical model relating structural descriptors (e.g., hydrophobicity, electronic properties) to biological activity. | A predictive model that can estimate the activity of unsynthesized compounds, guiding lead optimization. |
| ADMET Prediction | Computationally estimate properties like Absorption, Distribution, Metabolism, Excretion, and Toxicity. | Early-stage filtering of compounds that are likely to have poor pharmacokinetic profiles or toxicity issues. researchgate.net |
Applications of the 7 Fluoro 3 Iodo 1h Pyrrolo 3,2 C Pyridine Scaffold in Advanced Chemical Biology and Organic Synthesis Research
Design and Synthesis of Chemical Probes for Biological Target Identification and Validation
The structural framework of 7-Fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine is well-suited for its elaboration into chemical probes for target identification and validation. Chemical probes are essential tools in chemical biology, enabling the visualization, isolation, and characterization of protein targets. The utility of this scaffold lies in its reactive handles that allow for the covalent attachment of reporter tags, such as biotin (B1667282) for affinity purification or fluorophores for imaging, without significantly disrupting the core pharmacophore responsible for target binding.
The iodine atom at the C3-position is particularly amenable to various palladium-catalyzed cross-coupling reactions, such as Sonogashira or Suzuki coupling. This allows for the straightforward introduction of an alkyne or boronic acid linker, which can then be conjugated to a reporter molecule using highly efficient reactions like copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). Furthermore, the nitrogen atom of the pyrrole (B145914) ring (N1) can be functionalized, providing an additional site for linker attachment. This synthetic versatility enables the creation of a suite of probes from a single core scaffold, which can be used to investigate drug-target engagement, probe downstream biological effects, and validate novel therapeutic targets in cell-based or in vivo models.
Structure-Activity Relationship (SAR) Studies of Halogenated Pyrrolo[3,2-c]pyridines for Modulating Biological Pathways
The modulation of biological pathways by small molecules is highly dependent on their three-dimensional structure and electronic properties. Structure-Activity Relationship (SAR) studies are therefore critical for optimizing the potency and selectivity of lead compounds. Halogenated pyrrolo[3,2-c]pyridines have been the subject of such studies, revealing key insights into their interactions with biological targets. nih.govnih.govnih.gov
Halogens can influence a molecule's biological activity through various mechanisms, including steric effects, metabolic stability, and the ability to form halogen bonds—a specific type of non-covalent interaction with protein residues. mdpi.com In the this compound scaffold, the fluorine atom at the C7-position can enhance binding affinity and improve metabolic stability, while the larger iodine atom at the C3-position serves as a versatile synthetic handle and can also participate in significant halogen bonding interactions. mdpi.com
A recent study on 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives as potential anticancer agents provides a clear example of SAR in this class. nih.govsemanticscholar.org By replacing the original olefin bond of Combretastatin A-4 (CA-4) with a rigid pyrrolo[3,2-c]pyridine scaffold, researchers were able to lock the bioactive configuration and maintain potent antiproliferative activity. nih.gov The study explored various substitutions on the aryl ring at the C6-position, demonstrating how modifications to the periphery of the core scaffold impact biological function. nih.govsemanticscholar.org
| Compound ID | B-Ring Substitution (at C6-position) | HeLa IC₅₀ (µM) | SGC-7901 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| 10a | Phenyl | 0.95 | 1.03 | 1.12 |
| 10b | 2-methylphenyl | 0.83 | 0.91 | 0.99 |
| 10c | 3-methylphenyl | 0.41 | 0.53 | 0.62 |
| 10t | Indolyl | 0.12 | 0.15 | 0.21 |
This table is based on data from "Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities". nih.govsemanticscholar.org The data shows that moving the methyl group from the ortho (10b) to the meta (10c) position on the phenyl ring improved activity, and introducing a larger heterocyclic system like indole (B1671886) (10t) resulted in the most potent compound in the series.
These studies underscore the importance of halogenation and peripheral modifications on the pyrrolo[3,2-c]pyridine core for fine-tuning biological activity. nih.gov
Utilization as a Versatile Building Block in Complex Heterocyclic Compound Synthesis
Heterocyclic compounds are foundational structures in a vast number of pharmaceuticals and natural products. The this compound scaffold serves as an excellent starting material, or building block, for the synthesis of more complex molecular architectures. Its utility stems from the presence of multiple, chemically distinct reaction sites that can be addressed selectively.
The iodine atom at the C3-position is a key feature, enabling a wide array of transition-metal-catalyzed cross-coupling reactions. These include:
Suzuki-Miyaura Coupling: for the formation of carbon-carbon bonds with aryl or vinyl boronic acids.
Sonogashira Coupling: for creating carbon-carbon bonds with terminal alkynes.
Buchwald-Hartwig Amination: for the formation of carbon-nitrogen bonds.
Heck Coupling: for creating carbon-carbon bonds with alkenes.
The synthesis of the aforementioned 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine anticancer agents illustrates this principle. nih.govsemanticscholar.org The researchers started with a 6-bromo-pyrrolo[3,2-c]pyridine intermediate and utilized a Suzuki cross-coupling reaction to introduce a variety of aryl groups at that position, demonstrating the scaffold's robustness as a platform for diversification. nih.gov Similarly, the C3-iodo group of this compound provides a reliable handle for introducing molecular complexity at a different position. The fluorine atom at C7, while less reactive in cross-coupling, can influence the reactivity of other positions and can be targeted under specific nucleophilic aromatic substitution conditions. This multi-functional nature makes the scaffold a powerful tool for generating libraries of complex compounds for drug discovery and materials science.
Application in Fragment-Based Drug Discovery (FBDD) Research for Novel Chemical Entity Identification
Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight molecules ("fragments") for weak but efficient binding to a biological target. researchgate.net The this compound molecule (MW = 262.02 g/mol ) possesses several characteristics that make its core structure suitable for FBDD approaches. chemscene.com
Key features include:
A rigid, bicyclic core that presents well-defined vectors for chemical elaboration.
The presence of both a hydrogen bond donor (the pyrrole N-H) and acceptors (the pyridine (B92270) nitrogen).
Halogen atoms (F and I) that can serve as probes for exploring specific "hot spots" in a protein's binding pocket and act as vectors for fragment growth. researchgate.net
While the parent compound itself may be slightly larger than typical fragments that adhere to the "Rule of Three," its core pyrrolopyridine structure is an ideal starting point. A fragment library could include the core 1H-pyrrolo[3,2-c]pyridine or smaller halogenated versions. Once a fragment hit is identified through biophysical screening methods like X-ray crystallography or NMR, the fluorine and iodine positions on the full scaffold provide clear, synthetically accessible routes for "fragment growing" or "linking" to build potency and selectivity. researchgate.netnih.gov The use of halogenated fragments, sometimes called "FragLites," is a known strategy where the halogen's anomalous scattering signal can aid in crystallographic hit identification. researchgate.net
Strategic Incorporation into Multi-Scaffold Hybrid Molecules for Enhanced Research Utility
The concept of creating hybrid molecules by combining two or more distinct pharmacophores into a single chemical entity is a well-established strategy in drug design. mdpi.com This approach aims to leverage the biological activities of the individual scaffolds to create compounds with synergistic effects, improved selectivity, or novel mechanisms of action.
The this compound scaffold is an excellent candidate for incorporation into such multi-scaffold hybrids. The reactive iodine handle at the C3-position is the primary site for linking to another molecular scaffold. For example, using a Suzuki or Sonogashira coupling reaction, the pyrrolopyridine core could be covalently attached to another heterocyclic system known to bind a different target or a different site on the same target. Research into pyridine-based pyrrolo[2,3-d]pyrimidine analogs has demonstrated the success of such molecular hybridization and scaffold hopping approaches. mdpi.com Similarly, the design of pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids has been explored to create dual-acting degraders of specific cell cycle proteins. rsc.org This strategy allows chemists to rapidly generate novel and complex molecules with tailored biological profiles, potentially addressing challenges like drug resistance or off-target toxicity.
Exploration as Allosteric Modulators of Protein Function (e.g., TRPA1 antagonists)
Allosteric modulators are molecules that bind to a site on a protein distinct from the primary (orthosteric) site, causing a conformational change that alters the protein's activity. This approach offers potential advantages in terms of selectivity and avoiding side effects associated with targeting highly conserved active sites.
The pyrrolo[3,2-c]pyridine scaffold has been identified as a promising core for the development of allosteric modulators. A notable example is the discovery of a series of 4-aryloxy-1H-pyrrolo[3,2-c]pyridine derivatives as antagonists of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel. TRPA1 is a target for developing novel analgesic and anti-inflammatory agents. These compounds were found to have high ligand efficiency and favorable physical properties, making them excellent scaffolds for further optimization as TRPA1 antagonists.
This demonstrates that the pyrrolopyridine core can be effectively utilized to target allosteric sites on complex proteins like ion channels. The ability to modify the scaffold at various positions allows for the precise tuning of properties required for potent and selective allosteric modulation.
Future research on this compound is poised to expand into several innovative areas, aiming to enhance its synthesis, discover new derivatives, and deepen the understanding of its chemical and biological behavior. These future perspectives focus on sustainability, advanced screening methods, mechanistic studies, and sophisticated characterization techniques, ultimately connecting its chemical properties to broader biological systems.
Q & A
Basic Research Questions
Q. What are common synthetic routes for 7-Fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine, and how do reaction conditions influence regioselectivity?
- Methodological Answer : The synthesis often involves halogenation and cross-coupling reactions. For example, iodination using N-iodosuccinimide (NIS) in acetone at room temperature can introduce iodine at the 3-position, while fluorination may require selective electrophilic substitution or deprotection of protected intermediates. Regioselectivity is controlled by steric/electronic factors and catalyst choice (e.g., Pd(PPh₃)₄ for Suzuki couplings). Temperature and solvent polarity (e.g., THF vs. dioxane) also impact yield and selectivity .
Q. Which analytical techniques are most effective for characterizing this compound and confirming its structure?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions via chemical shifts (e.g., fluorine deshields adjacent protons, iodine causes splitting patterns).
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and isotopic patterns (e.g., iodine’s distinct isotopic signature).
- Infrared (IR) Spectroscopy : Detects functional groups like C-F stretches (~1100–1000 cm⁻¹) and pyrrole ring vibrations .
Q. What purification strategies are recommended for isolating this compound from reaction mixtures?
- Methodological Answer : Column chromatography using silica gel with gradients of ethyl acetate/hexane is standard. For halogenated derivatives, recrystallization from ethanol or DCM/hexane mixtures improves purity. HPLC (≥98% purity) is critical for biological studies, especially when removing trace metal catalysts .
Advanced Research Questions
Q. How can computational methods predict reactivity and regioselectivity for further functionalization of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations assess electron density maps to identify reactive sites (e.g., C-5 for electrophilic substitution). Molecular docking studies guide SAR by predicting binding interactions with biological targets. Software like Gaussian or Schrödinger Suite models transition states for cross-coupling reactions .
Q. What strategies address low yields in multi-step syntheses involving halogenated pyrrolopyridines?
- Methodological Answer :
- Optimize Protecting Groups : Use tert-butoxycarbonyl (Boc) for amines or silyl ethers for hydroxyls to prevent side reactions.
- Sequential Halogenation : Introduce fluorine first (via directed ortho-metalation) before iodine to avoid steric hindrance.
- Catalyst Screening : Test PdCl₂(dppf) or XPhos Pd G3 for challenging cross-couplings .
Q. How do structural modifications (e.g., substituent changes) affect the biological activity of pyrrolo[3,2-c]pyridine derivatives?
- Methodological Answer : Fluorine enhances metabolic stability and bioavailability, while iodine serves as a handle for radiolabeling (e.g., PET imaging). Comparative studies show that 3-iodo substitution improves binding affinity to dopamine D4 receptors, whereas 7-fluoro groups reduce off-target interactions. SAR is validated via in vitro assays (e.g., competitive binding) and in vivo imaging .
Q. How can researchers resolve contradictions in reported spectral data for halogenated pyrrolopyridines?
- Methodological Answer :
- Cross-Validate Techniques : Combine 2D NMR (COSY, HSQC) to assign ambiguous signals.
- Isotopic Labeling : Use ¹³C or ¹⁵N-labeled analogs to confirm peak assignments.
- Literature Benchmarking : Compare with structurally similar compounds (e.g., 6-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine, CAS 1190319-92-6) to identify systematic shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
